molecular formula C13H20OS B6081179 5-(3,4-dimethylphenoxy)-1-pentanethiol

5-(3,4-dimethylphenoxy)-1-pentanethiol

Cat. No.: B6081179
M. Wt: 224.36 g/mol
InChI Key: RIKSYKSZHGMUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dimethylphenoxy)-1-pentanethiol is a thiol-containing organic compound featuring a pentanethiol backbone substituted with a 3,4-dimethylphenoxy group. Thiols like 1-pentanethiol are known for their strong adsorption to metal surfaces, such as gold nanoparticles (Au NPs), due to sulfur’s affinity for metals . The 3,4-dimethylphenoxy moiety may influence hydrophobicity, reactivity, and intermolecular interactions, similar to related dimethylphenoxy derivatives discussed in the evidence .

Properties

IUPAC Name

5-(3,4-dimethylphenoxy)pentane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-11-6-7-13(10-12(11)2)14-8-4-3-5-9-15/h6-7,10,15H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKSYKSZHGMUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCCS)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A. Substituent Position Effects

  • 3,4-Dimethylphenoxy vs. 2,4-Dimethylphenoxy: Compounds with 2,4-dimethylphenoxy groups (e.g., oxadiazole-thiol derivatives in and ) exhibit higher molecular weights (412–439 g/mol) due to complex heterocyclic backbones. In contrast, 5-(3,4-dimethylphenoxy)-1-pentanethiol likely has a lower molecular weight (~280–300 g/mol) owing to its simpler aliphatic chain. Substituent positions (3,4 vs.
  • Thiol vs. Oxadiazole-Thiol: The oxadiazole-thiol derivatives in feature rigid heterocyclic cores, contributing to high melting points (142–180°C). In contrast, the flexible pentanethiol chain in this compound may lower its melting point and increase solubility in nonpolar solvents .

B. Comparison with 1-Pentanethiol 1-Pentanethiol (C₅H₁₁SH) shares the thiol functional group with the target compound but lacks the dimethylphenoxy substituent. Key differences include:

  • Detection Sensitivity : 1-Pentanethiol has a limit of detection (LOD) of 25 ppm in colorimetric VOC sensing, while 3,4-dimethylthiophene (a structurally distinct thioether) shows a lower LOD (5 ppm), suggesting that aromatic substituents enhance sensitivity .
  • Role in Nanoparticle Assembly: 1-Pentanethiol acts as a modifier by binding to Au NPs and increasing hydrophobicity, enabling interfacial film formation.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) LOD (ppm) Application/Notes
This compound* ~280–300 Thiol, 3,4-dimethylphenoxy Not reported Not tested Likely NP modifier, moderate hydrophobicity
1-Pentanethiol 118.24 Thiol Not reported 25 VOC detection, Au NP modifier
Oxadiazole-thiol derivatives () 412–439 Oxadiazole, thiol, 2,4-dimethylphenoxy 142–180 N/A High melting point, rigid structure
3,4-Dimethylthiophene 126.22 Thioether, 3,4-dimethylphenyl Not reported 5 Lower LOD in sensing

*Estimated based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.